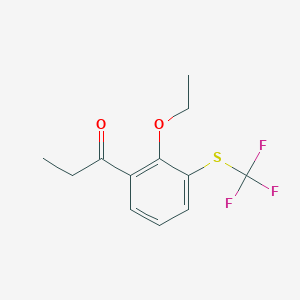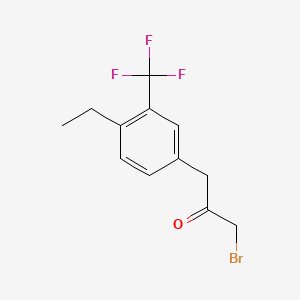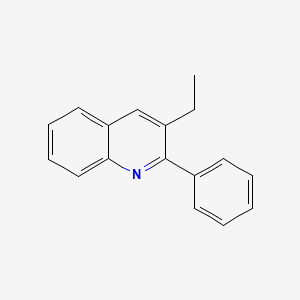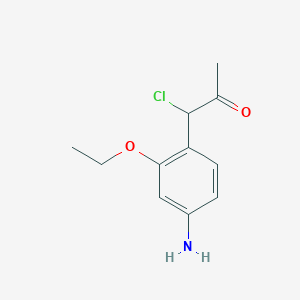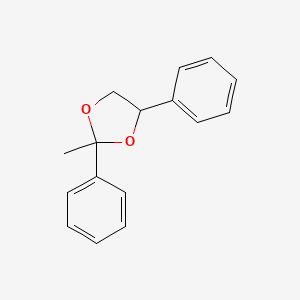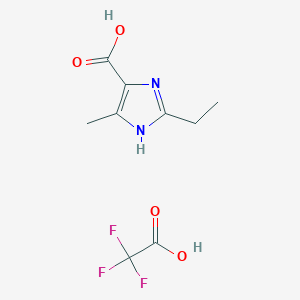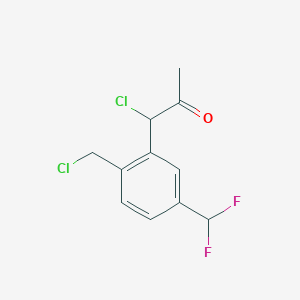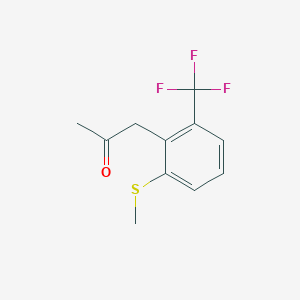
4-Bromo-3-chloro-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-5-methoxyaniline is an organic compound with the molecular formula C7H7BrClNO It is a derivative of aniline, characterized by the presence of bromine, chlorine, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-methoxyaniline typically involves the halogenation of 3-chloro-4-methoxyaniline. The process includes the following steps:
Nitration: The starting material, 3-chloro-4-methoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Halogenation: Bromination is carried out to introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common reagents used include bromine, chlorine, and methanol, with catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-5-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines.
Scientific Research Applications
4-Bromo-3-chloro-5-methoxyaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
- 3-Bromo-4-chloro-5-methoxyaniline
- 4-Bromo-2-methoxyaniline
- 3-Chloro-4-methoxyaniline
Comparison: 4-Bromo-3-chloro-5-methoxyaniline is unique due to the specific positions of the bromine, chlorine, and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of both bromine and chlorine atoms can influence the compound’s reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H7BrClNO |
|---|---|
Molecular Weight |
236.49 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-methoxyaniline |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-3-4(10)2-5(9)7(6)8/h2-3H,10H2,1H3 |
InChI Key |
VUDHFWSXMMEOKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


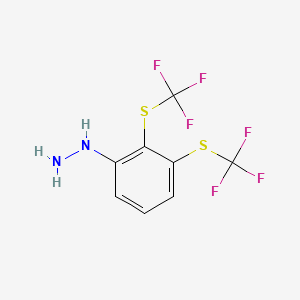
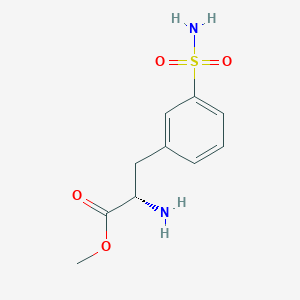
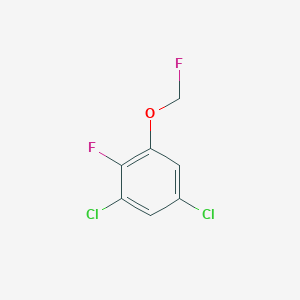
![3,5-dibromo-10-(2-ethylhexyl)-4,7-dithia-10-azatricyclo[6.3.0.02,6]undeca-1(8),2,5-triene-9,11-dione](/img/structure/B14066772.png)
